5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine

Description

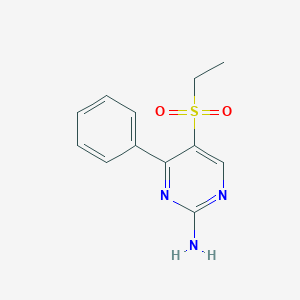

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine is a pyrimidine derivative characterized by an ethylsulfonyl group at position 5, a phenyl ring at position 4, and an amine group at position 2. Pyrimidine derivatives are critical in medicinal chemistry due to their role as kinase inhibitors, particularly in targeting receptors like VEGFR2, which is pivotal in angiogenesis .

Properties

Molecular Formula |

C12H13N3O2S |

|---|---|

Molecular Weight |

263.32 g/mol |

IUPAC Name |

5-ethylsulfonyl-4-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3O2S/c1-2-18(16,17)10-8-14-12(13)15-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |

InChI Key |

MLDPWDVSDRHLLL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

Ethylsulfonylation: The ethylsulfonyl group can be introduced through a nucleophilic substitution reaction using ethylsulfonyl chloride and a suitable base, such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Triethylamine, dimethylformamide, various nucleophiles.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in the binding site, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine core. Key analogs include:

Physicochemical and Analytical Data

- Melting Points: Intermediate in : 98–99°C (similar sulfonyl-containing compounds). Ethylsulfonyl analogs in : Not reported, but purity ≥99% confirmed via RP-HPLC (tR = 11.34–11.78 min).

- Structural Insights :

- Dihedral angles between pyrimidine and aryl rings (e.g., 15.4° in ) influence molecular packing and hydrogen bonding (N–H⋯N and C–H⋯O interactions), critical for crystal engineering .

Biological Activity

Introduction

5-(Ethylsulfonyl)-4-phenylpyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound belongs to the pyrimidine class of heterocycles, characterized by the presence of an ethylsulfonyl group and a phenyl substituent. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions, which have been optimized for yield and purity.

1. Inhibition of Cell Proliferation

Research indicates that this compound exhibits significant anti-proliferative effects on various cancer cell lines. In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound results in an increased population of cells in the G1 phase, suggesting a blockade in cell cycle progression at this checkpoint .

- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced apoptotic cell death .

2. Xanthine Oxidase Inhibition

In a related study focusing on pyrimidine derivatives, compounds structurally similar to this compound were evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in hyperuricemia and gout. The structure-activity relationship suggested that modifications on the pyrimidine ring could enhance inhibitory potency .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been assessed against several cancer cell lines, including A549 (lung cancer) and H2228 (lung adenocarcinoma). The compound exhibited IC50 values indicating potent anti-cancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 4.0 | Cell cycle arrest, apoptosis |

| H2228 | 1.0 | Upregulation of Bax, downregulation of Bcl-2 |

Case Study 1: Lung Cancer Treatment

In a study involving A549 cells, treatment with this compound resulted in a significant reduction in cell viability after 24 hours. The mechanism was further elucidated through assays that showed increased late apoptotic cells as evidenced by AO/EB staining .

Case Study 2: Xanthine Oxidase Inhibition

Another investigation into related pyrimidine compounds indicated that structural modifications could lead to enhanced xanthine oxidase inhibitory activity. For instance, derivatives with specific functional groups showed IC50 values as low as 0.046 µM against xanthine oxidase, highlighting the potential for therapeutic applications in gout management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.